molecular formula C16H22O B107244 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde CAS No. 17610-20-7

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde

Cat. No. B107244
CAS RN: 17610-20-7
M. Wt: 230.34 g/mol
InChI Key: JEJZFUVABODMHT-UHFFFAOYSA-N
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Description

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is a chemical compound with the linear formula C16H23NO . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted with five methyl groups and a carbaldehyde group .

Safety And Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with appropriate safety precautions. This includes wearing personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

3,5,5,8,8-pentamethyl-6,7-dihydronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-11-8-13-14(9-12(11)10-17)16(4,5)7-6-15(13,2)3/h8-10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJZFUVABODMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C=O)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280550
Record name 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde

CAS RN

17610-20-7
Record name NSC17410
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17410
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,5,8,8-PENTAMETHYL-5,6,7,8-TETRAHYDRO-2-NAPHTHALENECARBOXALDEHYDE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

22.2 mL (35.2 mmol) of n-butyl lithium (1.6 M in hexanes) was added. After 1 hours, a solution of 3.95 mL (35.5 mmol) of N-formylpiperidine was added to a solution of 5 g (17.8 mmol) of 2-bromo-3-methyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene in 50 mL of tetrahydrofuran, cooled in a dry ice/acetone bath. After 30 minutes 30 mL of saturated aqueous ammonium chloride was added to the reaction mixture. The reaction mixture was warmed to room temperature and extracted with ethyl acetate. The organic phase was separated, washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel with gradient elution (hexane-10% ethyl acetate/hexane) to provide 3.5 g (85%) of 2-formyl-3-methyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene (m.p.: 82.4-84.1° C.).
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22.2 mL
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3.95 mL
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5 g
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50 mL
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30 mL
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Synthesis routes and methods III

Procedure details

To a solution of 18.7 g (82.3 mmol) of 2-cyano-3-methyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene in 280 mL of dichloromethane, cooled at −78°, was added 123 mL (123 mmol) of diisobutyl aluminum hydride (1.0 M in toluene). The reaction mixture was stirred and allowed to gradually warm to room temperature. After 16 hours, the reaction mixture was treated with 30 mL of acetic acid added dropwise, followed by 150 mL of water. The organic layer was separated, diluted with 200 mL of hexane, washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography (gradient elution 5-10% ethyl acetate/hexane) on silica gel to afford 11.8 g (63%) of 2-formyl-3-methyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene.
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18.7 g
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280 mL
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123 mL
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30 mL
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150 mL
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